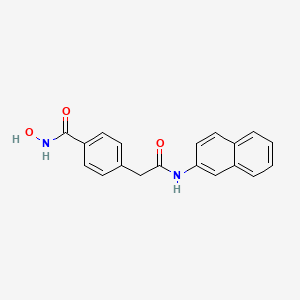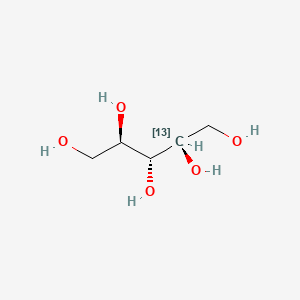
Hdac6-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac6-IN-9 is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family. Histone deacetylase 6 is predominantly found in the cytoplasm and is responsible for the deacetylation of non-histone proteins, including alpha-tubulin, heat shock protein 90, and cortactin . Inhibition of histone deacetylase 6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Preparation Methods
The synthesis of Hdac6-IN-9 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically includes:
Preparation of Intermediates: The synthesis begins with the preparation of key intermediates, which may involve multiple steps of organic reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final step involves coupling the prepared intermediates under specific reaction conditions to form this compound.
Industrial production methods for this compound are optimized to ensure scalability and cost-effectiveness. These methods often involve the use of automated synthesis equipment and stringent quality control measures to maintain consistency and purity of the final product .
Chemical Reactions Analysis
Hdac6-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of this compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hdac6-IN-9 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of histone deacetylase 6 in cancer cell proliferation, apoptosis, and metastasis.
Neurodegenerative Diseases: this compound is investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Pain and Inflammation:
Mechanism of Action
Hdac6-IN-9 exerts its effects by selectively inhibiting histone deacetylase 6 activity. Histone deacetylase 6 is involved in the deacetylation of various cytoplasmic proteins, which affects their stability, localization, and function. By inhibiting histone deacetylase 6, this compound disrupts these processes, leading to altered cellular functions and therapeutic effects .
The molecular targets of this compound include alpha-tubulin, heat shock protein 90, and cortactin. The inhibition of histone deacetylase 6 leads to increased acetylation of these proteins, affecting their interactions and functions within the cell .
Comparison with Similar Compounds
Hdac6-IN-9 is compared with other histone deacetylase 6 inhibitors, such as tubastatin A and ACY-1215. While all these compounds target histone deacetylase 6, this compound is unique in its chemical structure and selectivity profile .
Tubastatin A: Tubastatin A is a selective histone deacetylase 6 inhibitor with a different chemical structure.
This compound stands out due to its unique chemical structure and high selectivity for histone deacetylase 6, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-hydroxy-4-[2-(naphthalen-2-ylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C19H16N2O3/c22-18(11-13-5-7-15(8-6-13)19(23)21-24)20-17-10-9-14-3-1-2-4-16(14)12-17/h1-10,12,24H,11H2,(H,20,22)(H,21,23) |
InChI Key |
FZKJTCLVJNEICF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CC3=CC=C(C=C3)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)

![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)






![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)
![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
